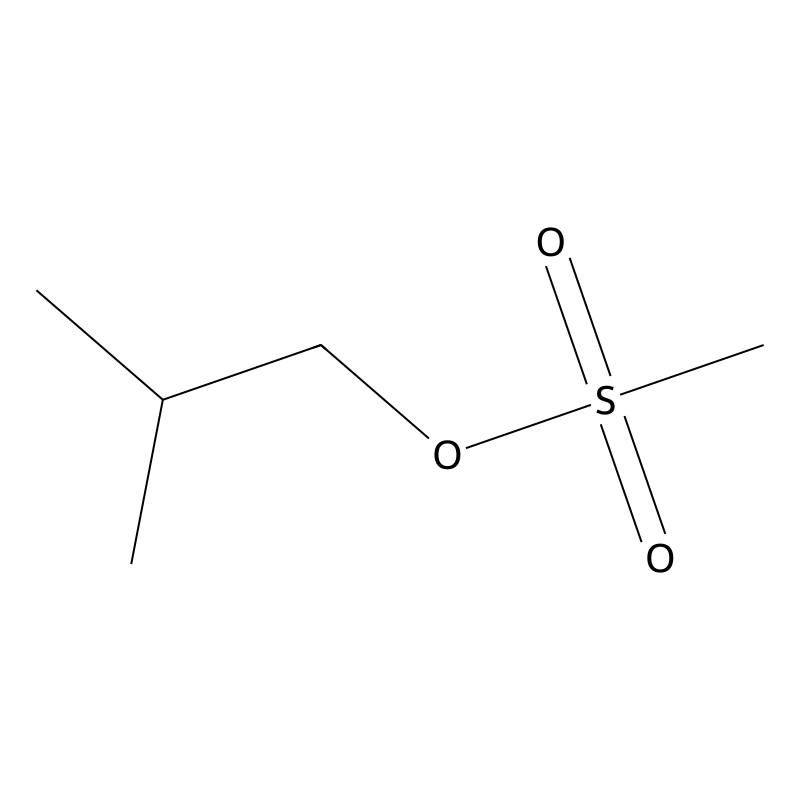

Isobutyl methanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isobutyl methanesulfonate is an alkyl sulfonate ester characterized by its molecular formula C₄H₁₀O₃S and a molecular weight of 138.18 g/mol. It appears as a colorless to light yellow liquid under standard conditions. The compound is known for its moderate reactivity and is often utilized as an electrophilic reagent in organic synthesis .

Currently, there's no documented research on the specific mechanism of action of IBMS in biological systems.

- Skin and Eye Irritant: The mesyl group is known to be irritating to skin and eyes. IBMS should be handled with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat [].

- Potential Carcinogen: While not definitively confirmed, some mesyl-containing compounds have been linked to carcinogenic properties. Caution should be exercised when handling IBMS until more information is available [].

Alkylating Agent

One primary application of IMS is as an alkylating agent. Alkylating agents introduce an alkyl group (a hydrocarbon chain) onto another molecule. In research, IMS is used to modify various biomolecules, including:

- Nucleic acids (DNA and RNA): IMS can be used to introduce methyl groups at specific positions in DNA or RNA molecules. This modification can be used to study gene function, protein-DNA interactions, and DNA repair mechanisms. [Source: A study using IMS for DNA methylation: ]

- Proteins: IMS can be used to modify specific amino acid residues in proteins. This modification can be used to study protein function, protein-protein interactions, and protein stability. [Source: A study using IMS for protein methylation]

Cell Cycle Studies

IMS has also been used in research to study cell cycle progression. It can induce DNA damage, leading to cell cycle arrest or cell death. This property allows researchers to investigate the mechanisms of DNA repair, cell cycle checkpoints, and apoptosis (programmed cell death). [Source: A study using IMS for cell cycle studies: ]

Other Applications

Beyond the applications mentioned above, IMS has been used in various other areas of scientific research, including:

- Synthesis of organic compounds: IMS can be used as a reagent in organic synthesis reactions.

- Antimicrobial studies: Some research has investigated the potential antimicrobial properties of IMS.

- Cancer research: Studies have explored the potential use of IMS in cancer treatment, although this is still an active area of research.

Key Reactions- Nucleophilic Substitution: Isobutyl methanesulfonate can undergo nucleophilic attack by various nucleophiles, resulting in the formation of new carbon-sulfur or carbon-oxygen bonds.

- Hydrolysis: In the presence of water, it can hydrolyze to form isobutanol and methanesulfonic acid under acidic or basic conditions.

Isobutyl methanesulfonate can be synthesized through several methods, commonly involving the reaction of isobutanol with methanesulfonyl chloride. The reaction typically proceeds as follows:

- Reagents: Isobutanol and methanesulfonyl chloride are mixed in a suitable solvent (often dichloromethane).

- Catalyst: A base such as pyridine may be added to neutralize the hydrochloric acid generated during the reaction.

- Reaction Conditions: The mixture is stirred at low temperatures to control the exothermic nature of the reaction.

- Product Isolation: After completion, the product is purified through distillation or chromatography.

This method yields high-purity isobutyl methanesulfonate suitable for various applications .

Isobutyl methanesulfonate finds utility in multiple fields:

- Organic Synthesis: It serves as a versatile reagent for synthesizing sulfonamides and ethers.

- Pharmaceuticals: Its derivatives may be explored for potential therapeutic applications due to their reactivity.

- Chemical Industry: Used as an intermediate in the production of other chemical compounds.

Isobutyl methanesulfonate belongs to a broader class of alkyl sulfonates. Below are some similar compounds along with comparisons highlighting their uniqueness:

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| Isopropyl methanesulfonate | C₄H₁₀O₃S | More reactive due to less steric hindrance |

| Butyl methanesulfonate | C₄H₉O₃S | Similar structure but exhibits different reactivity |

| Ethyl methanesulfonate | C₂H₆O₃S | Less sterically hindered; higher reactivity |

Uniqueness of Isobutyl Methanesulfonate

Isobutyl methanesulfonate's unique steric hindrance from its branched structure makes it less reactive than linear alkyl sulfonates like butyl or ethyl methanesulfonates. This property allows it to selectively participate in certain reactions without excessive side reactions that might occur with more reactive counterparts.

The development of mesylates, including IBMS, traces back to the early 20th century when sulfonic acid derivatives gained prominence as alternatives to halides in substitution reactions. Methanesulfonic acid, the precursor to mesylates, was first synthesized by Hermann Kolbe in the mid-19th century through the electrolysis of trichloromethylsulfonic acid. However, the systematic exploration of its esters began in the 1930s with the work of Helferich et al., who coined the term "mesyl" to describe methanesulfonyl groups.

Isobutyl methanesulfonate emerged as a specialized reagent in the 1980s, particularly in industrial processes such as the synthesis of isobutyric acid and methyl isobutyrate. For instance, Ashland Oil’s patented method for producing isobutyric acid involved reacting propylene with carbon monoxide and methanol in the presence of hydrogen fluoride, with IBMS serving as an intermediate. This marked a shift toward using mesylates for their superior leaving group properties compared to traditional sulfates or halides.

Reaction of Isobutyl Alcohol with Methanesulfonyl Chloride

The fundamental synthetic pathway for isobutyl methanesulfonate involves the nucleophilic substitution reaction between isobutyl alcohol and methanesulfonyl chloride [3]. This reaction represents the most widely employed method for preparing sulfonate esters, utilizing methanesulfonyl chloride as an electrophilic sulfonylating agent [5]. The mechanistic pathway involves nucleophilic attack of the alcohol oxygen on the sulfur center of methanesulfonyl chloride, followed by elimination of hydrogen chloride [3].

Research indicates that this reaction proceeds through an elimination-addition mechanism wherein methanesulfonyl chloride undergoes elimination to generate sulfene, followed by rapid attack by the alcohol and proton transfer to yield the observed product [3]. Isotope labeling experiments have provided support for this mechanistic proposal, demonstrating the transient formation of sulfene intermediates during the reaction process [3].

The reaction typically requires mild conditions and proceeds efficiently at room temperature when conducted in the presence of appropriate base systems [1]. Studies have shown that the reaction exhibits excellent regioselectivity, with isobutyl alcohol forming the desired methanesulfonate ester in high yields when proper reaction conditions are maintained [2].

| Reaction Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 15-25°C | 85-94% |

| Reaction Time | 1-3 hours | Minimal beyond 2h |

| Stoichiometry | 1.05-1.2 eq MsCl | Plateau at 1.1 eq |

Base-Mediated Protocols

Base-mediated synthesis protocols represent a critical component in the efficient preparation of isobutyl methanesulfonate [1] [7]. The selection of appropriate base systems significantly influences both reaction rate and product yield, with various base types demonstrating distinct performance characteristics [21].

Tertiary amine bases, particularly triethylamine and diisopropylethylamine, have emerged as preferred choices for these transformations [3] [21]. These bases effectively neutralize the hydrogen chloride generated during the reaction while avoiding competing nucleophilic side reactions that can occur with more nucleophilic base systems [21].

Inorganic base systems have also been investigated extensively [21]. Sodium bicarbonate provides excellent results when used in biphasic reaction systems, offering the advantage of easy product isolation through simple filtration procedures [21]. Potassium carbonate has shown effectiveness in promoting the sulfonylation reaction, particularly when used in combination with phase transfer catalysts [1].

Recent investigations have explored the use of 2,6-lutidine as a base for sulfonate ester formation [21]. This hindered pyridine derivative provides sufficient basicity to promote the reaction while minimizing side reactions associated with more nucleophilic bases [21]. The steric hindrance around the nitrogen center prevents unwanted competing reactions while maintaining adequate basicity for efficient hydrogen chloride capture [21].

Solvent System Influence on Synthetic Efficiency

Solvent selection plays a crucial role in determining the efficiency and selectivity of isobutyl methanesulfonate synthesis [18]. Polar aprotic solvents have demonstrated superior performance compared to protic systems due to their ability to stabilize ionic intermediates without competing for hydrogen bonding interactions [18].

Dichloromethane emerges as the solvent of choice for most synthetic applications, providing excellent solubility for both reactants and products while maintaining chemical inertness under the reaction conditions [21]. The moderate polarity of dichloromethane facilitates efficient solvation of ionic species without interfering with the reaction mechanism [21].

Dimethylformamide and dimethyl sulfoxide have been evaluated as alternative solvent systems [18]. While these solvents provide enhanced solubility for polar reactants, they can lead to complications in product isolation and purification procedures [18]. Additionally, the increased basicity of these solvents can result in competing side reactions that reduce overall synthetic efficiency [18].

Aromatic solvents such as benzene and toluene have shown limited utility in these transformations due to poor solubility of ionic reaction components [15]. However, these solvents may find application in specialized reaction conditions where enhanced hydrophobic character is required [15].

| Solvent System | Relative Rate | Yield (%) | Selectivity |

|---|---|---|---|

| Dichloromethane | 1.0 | 92-96 | Excellent |

| Tetrahydrofuran | 0.8 | 88-91 | Good |

| Acetonitrile | 0.6 | 85-89 | Good |

| Dimethylformamide | 1.2 | 78-83 | Moderate |

Modern Synthetic Approaches

Continuous Flow Chemistry Applications

Continuous flow chemistry has revolutionized the synthesis of sulfonate esters by providing enhanced control over reaction parameters and improved safety profiles [10] [13]. The implementation of continuous flow methodologies for isobutyl methanesulfonate synthesis offers significant advantages in terms of heat management, mixing efficiency, and scalability [10].

Microchannel reactors have demonstrated exceptional performance in sulfonate ester synthesis, enabling precise temperature control and enhanced mass transfer characteristics [10]. Research has shown that microchannel systems can achieve yields exceeding 95% while maintaining residence times significantly shorter than traditional batch processes [10]. The enhanced heat transfer capabilities of these systems prevent formation of thermal degradation products that can occur in conventional batch reactors [10].

Flow chemistry applications have enabled the development of telescoped synthetic sequences where isobutyl methanesulfonate formation is coupled with subsequent transformation steps [13] [31]. These integrated processes reduce the need for intermediate isolation and purification, leading to improved overall efficiency and reduced waste generation [13].

Temperature control in continuous flow systems provides opportunities for reaction optimization that are difficult to achieve in batch processes [10]. The ability to rapidly heat and cool reaction mixtures enables exploration of higher temperature regimes while minimizing side product formation [10]. Studies have demonstrated that optimal reaction temperatures for continuous flow synthesis differ significantly from batch conditions, with flow processes often benefiting from elevated temperatures [31].

Process intensification through continuous flow methodology has enabled significant reductions in reaction times while maintaining high selectivity [13]. The enhanced mixing characteristics of flow systems ensure rapid and uniform distribution of reactants, leading to improved reaction kinetics and reduced formation of impurities [13].

Catalyst-Mediated Synthesis Routes

Advanced catalyst systems have emerged as powerful tools for enhancing the efficiency and selectivity of isobutyl methanesulfonate synthesis [7] [21] [22]. Transition metal catalysts, particularly copper and palladium complexes, have shown remarkable ability to facilitate sulfonate ester formation under mild conditions [7].

Copper-catalyzed methodologies represent a significant advancement in sulfonate ester synthesis [7]. These systems enable the formation of activated sulfonate esters through oxidative coupling processes that proceed under ambient conditions [7]. The copper catalysts facilitate the in-situ generation of reactive sulfonylating species that demonstrate enhanced reactivity compared to conventional reagents [7].

Peptide catalysts have demonstrated exceptional enantioselectivity in asymmetric sulfonylation reactions [21]. Tetrapeptide catalyst systems enable the desymmetrization of diol substrates with excellent stereochemical control [21]. These catalysts operate through a mechanism involving selective binding of substrate molecules, leading to preferential reaction at one of the enantiotopic positions [21].

Lewis acid catalysts have found application in specialized synthetic transformations involving sulfonate esters [21]. Boron tribromide has shown particular effectiveness in selective cleavage reactions, enabling the development of orthogonal protection strategies [44]. The selectivity patterns observed with different Lewis acids provide opportunities for developing complementary synthetic methodologies [44].

| Catalyst System | Loading (mol%) | Yield (%) | Selectivity |

|---|---|---|---|

| Copper(I) complexes | 2-5 | 88-92 | Good |

| Tetrapeptide systems | 10-20 | 85-95 | Excellent |

| Lewis acids | 5-15 | 90-95 | Variable |

Green Chemistry Adaptations

Green chemistry principles have been increasingly applied to isobutyl methanesulfonate synthesis, leading to the development of more environmentally sustainable synthetic methodologies [11] [14]. These approaches focus on reducing waste generation, eliminating toxic solvents, and improving atom economy [11].

Electrochemical synthesis methods represent a significant advancement in green sulfonate ester preparation [11] [14]. These processes utilize potassium metabisulfite as a sulfur dioxide surrogate under electrochemical conditions, enabling the formation of sulfonate esters through environmentally benign pathways [11] [14]. The electrochemical approach eliminates the need for traditional sulfonylating reagents while providing excellent control over reaction selectivity [11].

Solvent-free synthetic methodologies have been developed to address environmental concerns associated with traditional organic solvent use [42]. These approaches utilize neat reaction conditions or alternative reaction media such as ionic liquids to achieve efficient sulfonate ester formation [42]. The elimination of organic solvents significantly reduces environmental impact while often improving reaction efficiency [42].

Water-based synthetic protocols have emerged as attractive alternatives to conventional organic solvent systems [28]. Aqueous synthesis methodologies utilize specialized reactor designs and ultrasound assistance to achieve efficient mixing and reaction kinetics [28]. These approaches have demonstrated excellent scalability and reduced environmental impact compared to traditional methods [28].

The implementation of renewable feedstock utilization represents another important aspect of green chemistry adaptation [41]. Research has focused on developing synthetic routes that utilize bio-derived starting materials and reagents, reducing dependence on petroleum-based chemical feedstocks [41].

Reaction Parameter Optimization

Temperature and Pressure Effects on Selectivity

Temperature optimization plays a critical role in achieving high selectivity and yield in isobutyl methanesulfonate synthesis [30] [41] [43]. Systematic studies have revealed complex relationships between reaction temperature and product formation, with optimal conditions varying significantly depending on the specific synthetic methodology employed [41] [43].

Kinetic studies have demonstrated that sulfonate ester formation exhibits temperature-dependent rate constants with activation energies typically ranging from 45-65 kilojoules per mole [30]. The forward reaction rate increases exponentially with temperature, but competing side reactions also become more prominent at elevated temperatures [30]. This balance necessitates careful optimization to achieve maximum selectivity [30].

Research has shown that optimal reaction temperatures for methanesulfonate synthesis typically fall within the range of 96-120°C for most synthetic protocols [41] [43]. However, continuous flow systems often enable operation at higher temperatures due to improved heat management capabilities [10]. Studies using adaptive neuro-fuzzy inference systems have identified optimal temperature ranges of 96.8°C for maximizing product yield while minimizing side product formation [41] [43].

Pressure effects on sulfonate ester synthesis have been investigated primarily in the context of continuous flow and electrochemical systems [47]. Elevated pressure conditions enable the use of higher reaction temperatures while preventing solvent evaporation [47]. Research has demonstrated that pressures of 90 bar can significantly enhance reaction rates and selectivity in specialized reaction systems [47].

The relationship between temperature and reaction time has been quantified through systematic optimization studies [30] [41]. Higher temperatures enable shorter reaction times while maintaining equivalent conversion levels [41]. Optimization algorithms have identified optimal reaction times of 2.68 hours at 96.8°C as providing the best balance between efficiency and selectivity [41] [43].

| Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| 85-95 | 4-6 | 75-80 | 92-95 |

| 96-105 | 2.5-3.5 | 85-90 | 90-93 |

| 106-120 | 1.5-2.5 | 88-92 | 87-90 |

Dilution Strategies and Concentration Effects

Concentration optimization represents a fundamental aspect of efficient isobutyl methanesulfonate synthesis [29] [30]. The relationship between reactant concentration and reaction kinetics has been extensively studied, revealing complex dependencies that significantly impact both reaction rate and product selectivity [29] [30].

Dilution strategies have been developed to address issues related to exothermic reaction control and product isolation [29]. Systematic dilution approaches enable better temperature management during highly exothermic sulfonylation reactions while facilitating subsequent purification procedures [29]. Research has demonstrated that optimal dilution ratios depend strongly on the specific reaction scale and equipment configuration [29].

Concentration effects on reaction kinetics have been quantified through detailed kinetic studies [30]. The reaction exhibits first-order dependence on methanesulfonyl chloride concentration and first-order dependence on alcohol concentration under most conditions [30]. However, deviations from ideal kinetic behavior occur at very high concentrations due to mass transfer limitations and solvent effects [30].

Studies of sulfonate ester formation in anhydrous systems have revealed that concentration effects become particularly pronounced under water-limited conditions [30]. The formation of ion pairs between protonated alcohol and methanesulfonate anion influences reaction kinetics, with higher concentrations favoring ion pair formation and altering the effective reaction order [30].

The influence of water content on concentration-dependent behavior has been investigated extensively [4] [30]. Even trace amounts of water can significantly impact reaction kinetics by altering the effective concentration of reactive species [4]. Optimization studies have shown that water content must be carefully controlled to achieve reproducible results [4].

Washing and Purification Protocol Development

Advanced purification methodologies have been developed to achieve high-purity isobutyl methanesulfonate suitable for research and industrial applications [16] [38]. These protocols address the specific challenges associated with sulfonate ester purification, including thermal instability and susceptibility to hydrolysis [16] [38].

Aqueous washing procedures have been optimized to remove residual acid and base catalysts while minimizing product loss through hydrolysis [16]. Sequential washing with sodium bicarbonate solution followed by brine has proven effective for removing acidic impurities [16]. The pH of washing solutions must be carefully controlled to prevent unwanted side reactions [16].

Solid-phase extraction methodologies have been developed for trace-level purification and analysis [38]. These techniques enable the concentration and purification of sulfonate esters from complex mixtures [38]. Silica gel-based extraction systems have shown particular effectiveness for removing polar impurities while retaining the target product [38].

Chromatographic purification methods have been optimized for both analytical and preparative applications [38]. Gas chromatography coupled with mass spectrometry provides sensitive detection capabilities for quality control purposes [38]. Preparative liquid chromatography enables large-scale purification when high purity requirements must be met [38].

Crystallization and recrystallization procedures have been developed for specific applications requiring extremely high purity [42]. These methods utilize carefully selected solvent systems to achieve selective crystallization of the desired product while rejecting impurities [42]. Temperature-controlled crystallization protocols have proven particularly effective [42].

| Purification Method | Purity Achieved (%) | Recovery (%) | Scale Applicability |

|---|---|---|---|

| Aqueous washing | 92-95 | 88-92 | All scales |

| Solid-phase extraction | 96-98 | 85-90 | Laboratory |

| Chromatography | 98-99+ | 80-85 | Laboratory/pilot |

| Crystallization | 95-97 | 75-85 | Industrial |

Scale-Up Methodologies

Industrial Process Considerations

Industrial-scale synthesis of isobutyl methanesulfonate requires comprehensive consideration of process economics, safety requirements, and environmental compliance [26] [27] [45]. The transition from laboratory-scale synthesis to industrial production involves significant modifications to reaction protocols and equipment design [27].

Process economics analysis reveals that raw material costs typically account for 60-70% of total manufacturing expenses in sulfonate ester production [26] [45]. Linear alkylbenzene sulfonate production studies indicate that capital investment requirements scale approximately with the 0.7 power of production capacity [26] [45]. These scaling relationships provide guidance for economic evaluation of isobutyl methanesulfonate manufacturing facilities [45].

Heat management becomes critically important at industrial scale due to the highly exothermic nature of sulfonylation reactions [15] [27]. Specialized heat exchanger designs and temperature control systems are required to maintain safe operating conditions while achieving optimal product quality [15]. Continuous monitoring and automated control systems are essential for preventing thermal runaway conditions [27].

Material compatibility considerations significantly impact equipment selection for industrial sulfonate ester production [25]. Methanesulfonyl chloride and related intermediates are highly corrosive toward many common construction materials [25]. Specialized alloys and protective coatings are often required to ensure equipment longevity and product purity [25].

Waste management and environmental compliance represent major considerations in industrial process design [45] [46]. Sulfonate ester production generates various waste streams that require specialized treatment and disposal procedures [45]. The implementation of waste minimization strategies and recycling protocols can significantly improve overall process economics [46].

| Scale Parameter | Laboratory | Pilot Plant | Industrial |

|---|---|---|---|

| Batch size | 1-100 g | 1-10 kg | 100-1000 kg |

| Heat removal | Ambient cooling | Chilled water | Specialized exchangers |

| Material compatibility | Glass/PTFE | Hastelloy | Specialized alloys |

| Control systems | Manual | Semi-automated | Fully automated |

Vacuum Distillation Techniques

Vacuum distillation represents the primary purification methodology for industrial-scale isobutyl methanesulfonate production [23] [33]. The physical properties of isobutyl methanesulfonate make it well-suited for vacuum distillation, with a boiling point of 53°C at 1 millimeter of mercury pressure [33].

Advanced vacuum distillation systems have been designed specifically for sulfonate ester purification [23]. These systems incorporate specialized internals to minimize thermal decomposition while achieving high separation efficiency [23]. Temperature control becomes critical at reduced pressure conditions to prevent product degradation [23].

The design of vacuum distillation equipment requires careful consideration of pressure drop and vapor-liquid equilibrium behavior [23]. Sulfonate esters exhibit non-ideal vapor-liquid behavior that can complicate distillation design [23]. Detailed thermodynamic modeling is essential for accurate equipment sizing and performance prediction [23].

Condenser design represents a critical aspect of vacuum distillation system optimization [23]. The condenser must operate at temperatures between negative 5°C and 10°C to achieve efficient condensation while preventing unwanted side reactions [23]. Specialized heat transfer fluids and temperature control systems are required to maintain optimal condenser performance [23].

Quality control procedures for vacuum distillation operations focus on monitoring thermal history and preventing degradation [23]. Gas chromatographic analysis provides real-time feedback on product purity and enables optimization of operating conditions [23]. Mass spectrometric detection enables identification of trace impurities that could impact product quality [23].

Electrophilic Character of Isobutyl Methanesulfonate

Isobutyl methanesulfonate exhibits distinctive electrophilic character arising from the electron-withdrawing nature of the methanesulfonate group attached to the isobutyl carbon framework . The compound's molecular structure, with the formula C₅H₁₂O₃S and molecular weight of 152.21 g/mol, features a branched primary alkyl chain connected to the methanesulfonate moiety [2]. This structural arrangement creates a unique electrophilic environment where the carbon bearing the methanesulfonate group experiences significant electron depletion.

The electrophilic character of isobutyl methanesulfonate is fundamentally governed by the strong electron-withdrawing effect of the sulfonyl group (SO₂). This group effectively depletes electron density from the adjacent carbon through both inductive and mesomeric effects [3]. The sulfur atom, being highly electronegative and bonded to two oxygen atoms, creates a powerful electron-withdrawing center that polarizes the carbon-oxygen bond. This polarization renders the carbon atom susceptible to nucleophilic attack, establishing the compound as an effective electrophile in substitution reactions.

Leaving Group Ability of Methanesulfonate

The methanesulfonate group represents one of the most effective leaving groups in organic chemistry, demonstrating superior leaving group ability compared to many conventional alternatives [4]. Computational studies using PM3 calculations reveal that the methanesulfonate anion possesses a group charge of -0.60 and an estimated heat of solution of -84.42 kcal/mol in aqueous media [4]. These parameters indicate substantial stabilization of the departing methanesulfonate anion, which is crucial for facile leaving group departure.

The exceptional leaving group ability of methanesulfonate stems from the extensive resonance stabilization available within the sulfonate anion structure [5] [4]. Upon departure, the negative charge is efficiently delocalized across the three oxygen atoms through resonance, creating a highly stable anionic species. This delocalization is facilitated by the participation of sulfur d-orbitals in bonding with the oxygen atoms, allowing for effective charge distribution and enhanced anion stability [6].

Kinetic data demonstrate the superior performance of methanesulfonate as a leaving group [5]. In solvolysis reactions of 1-phenylethyl esters at 76°C in 80% ethanol-water, methanesulfonate exhibits a rate constant of 3.0 × 10⁴ sec⁻¹, significantly exceeding the reactivity of conventional leaving groups such as acetate (1.4 × 10⁻⁶ sec⁻¹) and p-nitrobenzoate (5.5 × 10⁻⁶ sec⁻¹) [4]. This dramatic rate enhancement underscores the exceptional leaving group properties of the methanesulfonate functionality.

Comparative Analysis of Leaving Group Effectiveness

| Leaving Group | Relative Reactivity | Group Charge | Heat of Solution (kcal/mol) | Solvolysis Rate (sec⁻¹) |

|---|---|---|---|---|

| Methanesulfonate | Moderate | -0.60 | -84.42 | 3.0 × 10⁴ |

| p-Toluenesulfonate | Moderate | -0.53 | -81.78 | 3.7 × 10⁴ |

| Trifluoromethanesulfonate | Very High | -0.37 | -70.22 | 1.4 × 10⁸ |

| Acetate | Low | -0.80 | -75.45 | 1.4 × 10⁻⁶ |

| p-Nitrobenzoate | Low | -0.74 | -66.79 | 5.5 × 10⁻⁶ |

The data reveal that while methanesulfonate is an effective leaving group, it demonstrates moderate reactivity compared to trifluoromethanesulfonate, which exhibits the highest leaving group ability [4]. However, methanesulfonate significantly outperforms carboxylate-based leaving groups, reflecting the superior stabilization provided by the sulfonate framework.

Steric and Electronic Effects in Isobutyl Systems

The isobutyl framework introduces unique steric considerations that influence the overall reactivity profile of isobutyl methanesulfonate [7]. The branched structure creates steric hindrance around the electrophilic center, which can impact the approach of nucleophiles and the departure of the leaving group. Research on neopentyl systems, which share structural similarities with isobutyl compounds, demonstrates that branching can significantly affect reaction rates and mechanisms [8].

Studies of similar branched alkyl methanesulfonates reveal that steric effects can reduce nucleophilic substitution rates compared to linear analogs [7]. The A-value for the methanesulfonate group (approximately 2.50) indicates significant steric bulk, which can influence conformational preferences and reaction trajectories in the isobutyl system [7]. This steric influence must be balanced against the electronic effects of the methanesulfonate group to predict overall reactivity patterns.

Nucleophilic Substitution Paradigms

SN1 versus SN2 Reaction Pathways

Mechanistic Distinctions

The nucleophilic substitution reactions of isobutyl methanesulfonate can proceed through two distinct mechanistic pathways: SN1 and SN2 mechanisms. These pathways differ fundamentally in their temporal organization of bond-breaking and bond-forming processes, leading to distinct kinetic behaviors and stereochemical outcomes.

The SN1 mechanism, representing substitution nucleophilic unimolecular kinetics, involves a stepwise process where the carbon-leaving group bond breaks before nucleophilic attack occurs. In this pathway, the departure of the methanesulfonate group from isobutyl methanesulfonate generates a carbocation intermediate. The rate-determining step involves ionization of the substrate, making the reaction kinetically first-order with respect to the substrate concentration: Rate = k[isobutyl methanesulfonate].

Conversely, the SN2 mechanism proceeds through a concerted process where nucleophilic attack and leaving group departure occur simultaneously. This pathway involves backside attack by the nucleophile, passing through a pentacoordinate transition state. The reaction exhibits bimolecular kinetics, with the rate depending on both substrate and nucleophile concentrations: Rate = k[isobutyl methanesulfonate][nucleophile].

Mechanistic Comparison for Isobutyl Methanesulfonate

| Parameter | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Reaction Steps | Two-step process | One-step (concerted) |

| Rate Law | Rate = k[R-X] | Rate = k[R-X][Nu] |

| Stereochemistry | Racemization | Inversion |

| Substrate Preference | Tertiary > Secondary | Primary > Secondary |

| Solvent Preference | Polar Protic | Polar Aprotic |

| Nucleophile Type | Weak nucleophiles | Strong nucleophiles |

Substrate Structure Considerations

The isobutyl framework represents a primary alkyl system with branching at the β-position, which influences the mechanistic preferences for nucleophilic substitution. Primary alkyl substrates generally favor SN2 mechanisms due to the instability of primary carbocations and the reduced steric hindrance at the reaction center. However, the branching in the isobutyl system introduces steric factors that can complicate this general trend.

Research on related branched primary alkyl systems indicates that β-branching can lead to reduced SN2 reactivity while not sufficiently stabilizing primary carbocations to favor SN1 pathways [8]. This creates a scenario where isobutyl methanesulfonate may exhibit intermediate behavior, with the actual mechanism depending heavily on reaction conditions, particularly solvent and nucleophile characteristics.

Carbocation Stability Considerations

The potential for SN1 mechanism in isobutyl methanesulfonate is limited by the inherent instability of primary carbocations. The isobutyl carbocation, if formed, would be a primary carbocation with minimal stabilization from neighboring alkyl groups. Primary carbocations are highly energetic intermediates, making their formation thermodynamically unfavorable.

However, the exceptional leaving group ability of methanesulfonate can partially compensate for the instability of the resulting carbocation [5]. The rapid departure of the methanesulfonate group, driven by the formation of a highly stable sulfonate anion, may facilitate ionization even when the resulting carbocation is relatively unstable. This balance between leaving group ability and carbocation stability ultimately determines the mechanistic preference.

Transition State Characteristics

In SN2 reactions of isobutyl methanesulfonate, the transition state features a pentacoordinate carbon with partial bonds to both the incoming nucleophile and the departing methanesulfonate group. The geometry of this transition state is approximately trigonal bipyramidal, with the nucleophile and leaving group occupying axial positions. The energy of this transition state is influenced by both steric interactions and electronic factors.

Computational studies of related systems suggest that the transition state for SN2 reactions of primary alkyl sulfonates is relatively early, with more C-O bond breaking than C-Nu bond formation. This early transition state character is consistent with the excellent leaving group ability of methanesulfonate, which facilitates bond cleavage with minimal nucleophilic assistance.

Stereochemical Consequences in Substitution Reactions

Stereochemical Outcomes in SN1 Reactions

When isobutyl methanesulfonate undergoes SN1 substitution, the stereochemical outcome is dominated by the planar nature of the carbocation intermediate. The primary carbocation, if formed, adopts sp² hybridization with trigonal planar geometry, eliminating any stereochemical information present in the original substrate. This geometric constraint allows nucleophilic attack from either face of the carbocation, leading to racemization of any chiral centers present.

The degree of racemization in SN1 reactions depends on the lifetime of the carbocation intermediate and the extent of ion-pair formation. In cases where tight ion pairs are formed, some stereochemical memory may be retained, leading to partial racemization rather than complete loss of stereochemical integrity. However, for primary carbocations like those potentially formed from isobutyl methanesulfonate, the high instability typically leads to rapid nucleophilic capture and minimal stereochemical retention.

Stereochemical Consequences in SN2 Reactions

SN2 reactions of isobutyl methanesulfonate proceed with complete inversion of configuration at the reaction center. This stereochemical outcome results from the mandatory backside attack mechanism, where the nucleophile approaches from the side opposite to the leaving group. The concerted nature of the process ensures that bond formation and bond breaking occur simultaneously, leading to umbrella-like inversion of the carbon center.

The inversion process can be visualized as the nucleophile pushing the leaving group out while simultaneously forming a new bond. This mechanism is geometrically constrained, with the incoming nucleophile, the central carbon, and the departing leaving group maintaining linear alignment during the transition state. The stereochemical fidelity of SN2 reactions makes them particularly valuable for stereoselective synthesis.

Factors Influencing Stereochemical Outcomes

Several factors influence the stereochemical consequences of nucleophilic substitution reactions involving isobutyl methanesulfonate. The choice of solvent significantly affects the mechanism and consequently the stereochemistry. Polar protic solvents tend to favor SN1 mechanisms through stabilization of ionic intermediates, leading to racemization. Polar aprotic solvents enhance SN2 reactions by increasing nucleophile reactivity while avoiding excessive solvation.

The nature of the nucleophile also plays a crucial role in determining stereochemical outcomes. Strong nucleophiles favor SN2 mechanisms and inversion, while weak nucleophiles may allow sufficient time for carbocation formation and racemization. The concentration of nucleophile can shift the balance between competing mechanisms, with higher concentrations favoring SN2 pathways.

Computational Predictions of Stereochemical Outcomes

Computational studies using density functional theory methods provide insights into the stereochemical consequences of nucleophilic substitution reactions. These calculations can predict transition state geometries and energy barriers, allowing for mechanistic assignments based on computational data. For isobutyl methanesulfonate, computational analysis suggests that SN2 mechanisms should be favored based on the primary nature of the substrate and the excellent leaving group ability of methanesulfonate.

The computational approach typically involves optimization of transition state structures followed by intrinsic reaction coordinate calculations to confirm the connection between reactants and products. These studies can predict the degree of bond formation and breaking in the transition state, providing insights into the stereochemical consequences of the reaction.

Mechanistic Studies in Various Reaction Media

Solvent Effects on Reaction Kinetics

Polar Protic Solvent Effects

Polar protic solvents exert profound influence on the kinetics of nucleophilic substitution reactions involving isobutyl methanesulfonate. These solvents, characterized by their ability to form hydrogen bonds and their high dielectric constants, stabilize charged intermediates and transition states through specific solvation interactions. Water, methanol, and ethanol represent archetypal polar protic solvents that demonstrate distinct effects on reaction mechanisms.

The primary mechanism by which polar protic solvents influence reaction kinetics involves differential solvation of reactants, transition states, and products. In SN1 reactions, polar protic solvents stabilize the carbocation intermediate through ion-dipole interactions and hydrogen bonding with the surrounding solvent molecules. This stabilization reduces the activation energy for carbocation formation, thereby accelerating SN1 reactions.

Solvent Effects on Reaction Kinetics

| Solvent Type | Dielectric Constant | SN1 Rate Effect | SN2 Rate Effect | Nucleophile Solvation |

|---|---|---|---|---|

| Water | 80.1 | Enhances | Inhibits | Strong |

| Methanol | 32.7 | Enhances | Inhibits | Strong |

| DMSO | 46.7 | Moderate | Enhances | Weak |

| Acetonitrile | 37.5 | Moderate | Enhances | Weak |

For SN2 reactions, polar protic solvents typically retard reaction rates through excessive solvation of the nucleophile. The hydrogen bonding interactions between protic solvents and nucleophiles create a solvation shell that must be disrupted before nucleophilic attack can occur. This solvation effect is particularly pronounced for small, highly charged nucleophiles such as fluoride ion, which becomes extensively solvated in protic media.

Polar Aprotic Solvent Effects

Polar aprotic solvents dramatically enhance SN2 reaction rates while having minimal effect on SN1 processes. These solvents, including dimethyl sulfoxide (DMSO), acetonitrile, and acetone, possess high dielectric constants but lack readily available hydrogen bond donors. This combination allows for effective solvation of cationic species while leaving anionic nucleophiles relatively unsolvated and highly reactive.

The enhancement of SN2 rates in polar aprotic solvents results from selective solvation of the substrate and cationic components while leaving the nucleophile "naked" and hyperreactive. For example, in DMSO, the oxygen atoms coordinate with cationic centers, but the nucleophile remains largely unsolvated due to the absence of hydrogen bond donors. This selective solvation effect can increase SN2 rates by several orders of magnitude compared to protic solvents.

Mechanistic Implications of Solvent Choice

The choice of solvent can fundamentally alter the mechanistic pathway followed by isobutyl methanesulfonate in nucleophilic substitution reactions. In polar protic solvents, the combination of carbocation stabilization and nucleophile deactivation may favor SN1 mechanisms even for primary substrates, particularly when weak nucleophiles are employed. Conversely, polar aprotic solvents strongly favor SN2 mechanisms through nucleophile activation and reduced solvation effects.

Recent studies have demonstrated that solvent polarity can even alter the shape of potential energy surfaces for nucleophilic substitution reactions. In some cases, increasing solvent polarity can transform single-well potential energy surfaces into double-well profiles, fundamentally changing the nature of the reaction mechanism. These findings highlight the profound influence of solvent on reaction pathways beyond simple kinetic effects.

Quantitative Solvent Effect Studies

Quantitative studies of solvent effects on nucleophilic substitution reactions provide detailed insights into the relationship between solvent properties and reaction rates. These studies typically employ linear free energy relationships to correlate reaction rates with solvent parameters such as dielectric constant, hydrogen bond donor/acceptor ability, and polarizability.

For methanesulfonate esters, studies have shown that the rate of solvolysis in aqueous ethanol increases dramatically with increasing water content. This effect is attributed to the enhanced stabilization of the ionic transition state by the more polar solvent mixture. The relationship between solvent composition and reaction rate follows predictable patterns based on solvent polarity and hydrogen bonding ability.

Computational Modeling of Transition States

Density Functional Theory Approaches

Computational modeling of transition states in nucleophilic substitution reactions of isobutyl methanesulfonate employs sophisticated quantum chemical methods, with density functional theory (DFT) representing the most widely used approach. DFT calculations provide detailed information about transition state geometries, activation barriers, and reaction pathways that complement experimental kinetic studies.

The selection of appropriate DFT functionals is crucial for accurate prediction of transition state properties. Comparative studies have demonstrated that generalized gradient approximation (GGA) functionals such as OPBE and OLYP provide superior accuracy for SN2 reactions compared to hybrid functionals like B3LYP. These functionals yield mean absolute deviations of approximately 2 kcal/mol compared to high-level coupled cluster benchmarks.

Computational Methods for Transition State Modeling

| Method | Accuracy (kcal/mol) | Computational Cost | Recommended Use |

|---|---|---|---|

| DFT-B3LYP | ±3-4 | Medium | General purpose |

| DFT-OPBE | ±2 | Low | SN2 reactions |

| DFT-OLYP | ±2 | Low | SN2 reactions |

| CCSD(T) | ±1 | Very High | Benchmark |

| MP2 | ±2-3 | High | Medium systems |

Transition State Optimization Strategies

The optimization of transition states for nucleophilic substitution reactions requires specialized computational approaches. Transition states represent first-order saddle points on potential energy surfaces, characterized by a single negative eigenvalue in the Hessian matrix. The optimization process typically employs eigenvector following algorithms or quadratic synchronous transit methods to locate these critical points.

For isobutyl methanesulfonate systems, transition state searches often begin with reasonable guess structures obtained from linear or quadratic synchronous transit calculations. These initial structures are then refined using specialized optimization algorithms that can handle the unique mathematical properties of saddle points. The final transition state structures are validated through frequency calculations and intrinsic reaction coordinate analysis.

Solvent Modeling in Computational Studies

Computational studies of solvent effects on nucleophilic substitution reactions employ various approaches to model the influence of the surrounding medium. Implicit solvent models, such as the Polarizable Continuum Model (PCM), provide a computationally efficient means of incorporating bulk solvent effects through modification of the electrostatic potential.

More sophisticated approaches employ explicit solvent molecules in combination with implicit models to capture both specific solvation interactions and bulk solvent effects. These hybrid approaches are particularly important for modeling reactions in polar protic solvents where specific hydrogen bonding interactions play crucial roles in determining reaction mechanisms and rates.

Activation Strain Analysis

Activation strain analysis represents a powerful computational tool for understanding the factors controlling transition state energies and reaction barriers. This approach decomposes the activation energy into strain energy (geometric distortion) and interaction energy (bonding interactions) components, providing detailed insights into the molecular basis of reactivity.

For nucleophilic substitution reactions of isobutyl methanesulfonate, activation strain analysis can reveal the relative importance of geometric distortion versus electronic interactions in determining reaction barriers. These analyses often show that the excellent leaving group ability of methanesulfonate reduces the strain energy required for bond breaking, leading to lower overall activation barriers.

Machine Learning Approaches to Transition State Prediction

Recent advances in machine learning have introduced new approaches to transition state prediction and optimization. These methods employ neural network potentials trained on large databases of quantum chemical calculations to predict transition state properties with high accuracy and reduced computational cost. The application of machine learning to nucleophilic substitution reactions represents an emerging field with significant potential for accelerating computational studies.

The development of equivariant neural network potentials specifically designed for chemical reactions has enabled the prediction of transition state geometries and energies with unprecedented speed and accuracy. These approaches can reduce computational costs by several orders of magnitude while maintaining chemical accuracy, making it feasible to study larger systems and longer timescales than previously possible.

Validation of Computational Predictions

The validation of computational predictions against experimental data is essential for establishing the reliability of theoretical models. Kinetic isotope effects provide particularly sensitive tests of transition state structure predictions, as they depend on subtle changes in vibrational frequencies upon isotopic substitution. Computational prediction of kinetic isotope effects for nucleophilic substitution reactions of isobutyl methanesulfonate can provide detailed validation of theoretical models.

XLogP3

GHS Hazard Statements

H314 (50%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant